Potency Advantage Over Thiourea in H. pylori Urease Inhibition
The target compound inhibits Helicobacter pylori urease with a Ki of 372 nM determined by non-linear regression analysis of mixed-type competitive inhibition kinetics [1]. In contrast, the widely used standard urease inhibitor thiourea exhibits an IC50 of approximately 22.3 μM against H. pylori urease under comparable cell-free conditions [2]. This represents an approximate 60-fold improvement in target engagement potency. Additionally, the clinically-used urease inhibitor acetohydroxamic acid (AHA) shows an IC50 of 47.29 μg/mL (≈ 630 μM) against H. pylori urease [3], making the target compound approximately 1,700-fold more potent on a molar basis relative to this first-line clinical agent.
| Evidence Dimension | H. pylori urease inhibition potency (enzyme inhibition constant / half-maximal inhibitory concentration) |
|---|---|
| Target Compound Data | Ki = 372 nM (mixed-type competitive inhibition) |
| Comparator Or Baseline | Thiourea: IC50 ≈ 22.3 μM; Acetohydroxamic acid (AHA): IC50 ≈ 630 μM |
| Quantified Difference | ~60-fold more potent than thiourea; ~1,700-fold more potent than AHA (molar basis) |
| Conditions | Target compound: cell-free H. pylori urease assay, non-linear regression fitting of enzyme-urea-inhibitor complex; Thiourea: cell-free H. pylori urease assay, indophenol method; AHA: H. pylori urease inhibition assay |
Why This Matters
The ~60-fold potency margin over the standard inhibitor thiourea justifies selection of this compound as a lead-like probe for anti-H. pylori drug discovery programs, while its ~1,700-fold advantage over AHA suggests potential for overcoming the dose-limiting side effects associated with current clinical urease inhibitors.
- [1] BindingDB. (2025). BDBM50534504 / CHEMBL4590676: Ki = 372 nM for inhibition of H. pylori urease using urea as substrate. Assay: non-linear regression fitting for enzyme-urea-inhibitor complex. Jishou University / ChEMBL curation. View Source
- [2] Arshad, T., Khan, K. M., Rasool, N., Salar, U., Hussain, S., Tahir, T., Ashraf, M., Wadood, A., Riaz, M., Perveen, S., & Taha, M. (2017). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, and molecular docking studies. Bioorganic Chemistry, 72, 21–31. (Thiourea IC50 ≈ 22.3 μM as positive control). View Source
- [3] Arshad, N., Hashim, N., Abbasi, S. A., & Alam, S. S. (2020). Clodronic Acid has Strong Inhibitory Interactions with the Urease Enzyme of Helicobacter pylori: Computer-aided Design and in vitro Confirmation. IC50 values of Clodronic acid and Acetohydroxamic Acid (AHA) were 29.78 ± 1.13 and 47.29 ± 2.06 μg/ml, respectively. View Source
